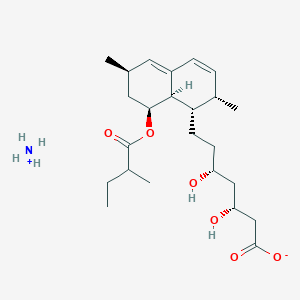

Mevinolinic acid, monoammonium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mevinolinic acid, monoammonium salt, also known as Lovastatin ammonium salt, is a biochemical used in proteomics research . It has a molecular weight of 439.59 and a molecular formula of C24H37O6•NH4 .

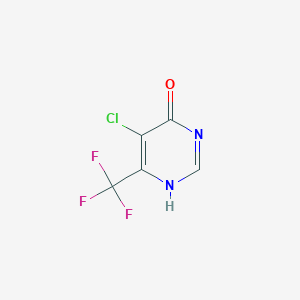

Molecular Structure Analysis

This compound has a molecular structure represented by the formula C24H37O6•NH4 . The structure and absolute configuration of Mevinolin and its open acid form, Mevinolinic acid, were determined by a combination of physical techniques .Chemical Reactions Analysis

This compound is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase . This enzyme plays a crucial role in the mevalonate pathway, which is a vital cellular metabolic pathway present in all higher eukaryotes and many bacteria .Physical and Chemical Properties Analysis

This compound appears as a crystalline powder . It is a solid substance that should be stored at 4° C .Aplicaciones Científicas De Investigación

Inhibition of Hydroxymethylglutaryl-Coenzyme A Reductase

Mevinolinic acid, derived from Aspergillus terreus, is a potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterol biosynthesis. It has been observed to lower cholesterol levels significantly in animal models (Alberts et al., 1980).

Biosynthesis Insights

Research focusing on the biosynthesis of mevinolinic acid has shown that isotopes like [1-14C]acetate and [methyl-14C]methionine are rapidly incorporated into its structure. This understanding aids in comprehending its metabolic pathways and potential applications (Greenspan & Yudkovitz, 1985).

Analytical Method Development

High-performance liquid chromatographic methods have been developed for analyzing mevinolinic acid in various mediums, such as fermentation broths. This is crucial for accurate quantification and quality control in research and industrial applications (Friedrich et al., 1995).

Bile Acid Synthesis Regulation

Mevinolinic acid's role as a competitive inhibitor of HMG-CoA reductase has implications in the regulation of bile acid synthesis, further demonstrating its significance in metabolic studies (Pandak et al., 1990).

Quantitative Analysis in Human Plasma

Methods for quantifying mevinolinic acid in human plasma using techniques like high-performance liquid chromatography coupled with tandem mass spectrometry highlight its relevance in pharmacokinetics and drug monitoring (Calaf et al., 1997).

Fermentation and Cultivation Studies

Studies on the fermentation and cultivation of organisms like Aspergillus terreus have provided insights into optimizing the production of mevinolinic acid. This research is significant for industrial-scale synthesis and pharmaceutical applications (Bizukojć & Ledakowicz, 2008).

Transformation Kinetics

Investigations into the transformation of mevinolin in various solutions have revealed important kinetic parameters, contributing to our understanding of its stability and reaction dynamics in different environments (Ying et al., 2006).

Synthesis and Separation Techniques

Research on the efficient synthesis and separation of mevinolinic acid using techniques like high-speed countercurrent chromatography highlights advancements in the isolation and purification of this compound (Du et al., 2003).

Cell Cycle and Growth Studies

Mevinolinic acid has been used to study its effects on cell cycle progression and viability in various cell lines, providing insights into its potential use in cancer research and treatment strategies (Fairbanks et al., 1986).

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Mevinolinic acid, monoammonium salt involves the condensation of two molecules of acetoacetic acid with one molecule of 2-methyl-3-butyn-2-ol, followed by reduction and ammonium salt formation.", "Starting Materials": [ "Acetoacetic acid", "2-methyl-3-butyn-2-ol", "Sodium borohydride", "Ammonium chloride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of acetoacetic acid with 2-methyl-3-butyn-2-ol in methanol", "Step 2: Reduction of the resulting β-hydroxyketone using sodium borohydride in methanol", "Step 3: Acidification of the reaction mixture with hydrochloric acid", "Step 4: Extraction of the product with diethyl ether", "Step 5: Formation of the monoammonium salt by treatment of the product with ammonium chloride in methanol", "Step 6: Neutralization of the reaction mixture with sodium hydroxide", "Step 7: Recrystallization of the product from methanol" ] } | |

Número CAS |

77550-67-5 |

Fórmula molecular |

C24H41NO6 |

Peso molecular |

439.6 g/mol |

Nombre IUPAC |

azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1 |

Clave InChI |

AOIIYQZTRFOGNN-AXHZAXLDSA-N |

SMILES isomérico |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[NH4+] |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |

SMILES canónico |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

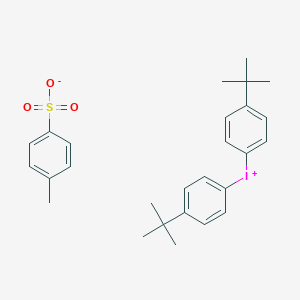

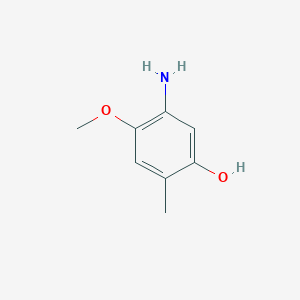

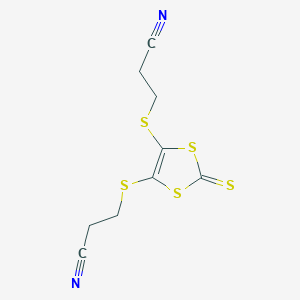

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)

![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)

![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)

![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)